Synthetic Accessibility Comparison: Isoquinoline-8-sulfonyl chloride vs. Isoquinoline-5-sulfonyl chloride
Isoquinoline-8-sulfonyl chloride exhibits significantly lower synthetic accessibility compared to its 5-position regioisomer. Synthesis from 8-aminoisoquinoline yields the target compound in approximately 11% yield [1]. In stark contrast, the synthesis of isoquinoline-5-sulfonyl chloride hydrochloride from 5-isoquinolinesulfonic acid is reported with yields of 85-90% [2]. This 8-fold difference in synthetic efficiency is a primary driver of the compound's higher procurement cost and limited commercial availability.
| Evidence Dimension | Synthetic Yield (Sulfonyl Chloride Formation) |
|---|---|
| Target Compound Data | Approximately 11% |
| Comparator Or Baseline | Isoquinoline-5-sulfonyl chloride hydrochloride: 85-90% |
| Quantified Difference | Approximately 8-fold lower yield |
| Conditions | Synthesis from respective aminosoquinoline or sulfonic acid precursors |
Why This Matters
This stark difference in synthetic efficiency justifies the higher market price and longer lead times for the 8-isomer, making it a critical purchase for projects where the 8-position is structurally required for downstream biological activity.
- [1] Chem960. (n.d.). 8-异喹啉磺酰氯的合成路线有哪些? [What are the synthetic routes for 8-isoquinolinesulfonyl chloride?]. View Source
- [2] Google Patents. (2020, July 23). Preparation method of isoquinoline-5-sulfonyl chloride hydrochloride (CN111909088A). View Source
